molecular formula C27H38F6O3 B1672039 Falecalcitriol CAS No. 83805-11-2

Falecalcitriol

Cat. No. B1672039
CAS RN: 83805-11-2
M. Wt: 524.6 g/mol
InChI Key: XPYGGHVSFMUHLH-PSEHTZQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Falecalcitriol is an analog of calcitriol. It has a higher potency both in vivo and in vitro systems, and longer duration of action in vivo . It is usually used to treat secondary hyperparathyroidism under maintenance dialysis, hypoparathyroidism, rickets, or osteomalacia . Falecalcitriol regulates the proliferation of parathyroid cells and parathyroid hormone synthesis possibly via binding to a nuclear receptor for vitamin D (VDR) .


Synthesis Analysis

Falecalcitriol was designed to escape from the metabolism of CYP24A1 and has been used as a drug to treat secondary hyperparathyroidism since 2001 . Its metabolite, the 23-hydroxy form, retains biological activity and resistants to further metabolism .


Molecular Structure Analysis

The molecular formula of Falecalcitriol is C27H38F6O3 . The average mass is 524.579 Da and the monoisotopic mass is 524.272522 Da .


Physical And Chemical Properties Analysis

The density of Falecalcitriol is 1.2±0.1 g/cm3. It has a boiling point of 576.9±50.0 °C at 760 mmHg. The vapour pressure is 0.0±3.6 mmHg at 25°C. The enthalpy of vaporization is 99.2±6.0 kJ/mol. The flash point is 302.7±30.1 °C .

Scientific Research Applications

Synthesis and Biological Activity

Falecalcitriol is an analog of calcitriol, distinguished by the inclusion of a hexafluoroisopropanol unit in its side chain. This modification aims to circumvent metabolism by CYP24A1, enhancing its biological activity. The synthetic methodologies developed for introducing the hexafluoroisopropanol unit into the vitamin D CD-ring side chain represent significant advancements in the field, contributing to falecalcitriol's application as a drug for treating secondary hyperparathyroidism since 2001. Its metabolite, the 23-hydroxy form, retains biological activity and shows resistance to further metabolism, highlighting its therapeutic potential (Kawagoe et al., 2017).

Clinical Efficacy in Secondary Hyperparathyroidism

Falecalcitriol's efficacy has been evaluated in the context of secondary hyperparathyroidism (SHPT), particularly in hemodialysis patients. A randomized, crossover trial compared oral falecalcitriol and intravenous calcitriol treatments, demonstrating comparable decreases in serum intact parathyroid hormone (iPTH) levels, with similar frequencies of hypercalcemia and hyperphosphatemia. These findings suggest that oral falecalcitriol is as effective as intravenous calcitriol in managing SHPT, impacting calcium and phosphate metabolism without altering bone metabolic marker levels significantly (Ito et al., 2009).

Potential in Postoperative Hypoparathyroidism Management

Research has also explored falecalcitriol's role in managing postoperative hypoparathyroidism, indicating its efficacy and safety. A study focusing on patients with postoperative hypoparathyroidism managed solely with falecalcitriol highlighted its potential in effectively treating this condition, underscoring its therapeutic value beyond secondary hyperparathyroidism (Nakahara et al., 2016).

Research on Kidney and Mineral Metabolism

Falecalcitriol's relevance extends to studies on chronic kidney disease (CKD)-associated mineral metabolism disorders. The development of vitamin D analogs like falecalcitriol has been instrumental in treating SHPT, a key mineral metabolism abnormality in CKD patients. This research underscores the drug's importance in addressing complex metabolic disorders associated with CKD, contributing to the development of new therapeutic strategies (Mizobuchi et al., 2017).

Safety And Hazards

Falecalcitriol is classified as having acute toxicity when orally ingested (Category 4, H302) . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water .

Future Directions

Falecalcitriol has been used to treat secondary hyperparathyroidism since 2001 . Future research may focus on its potential use in other conditions related to vitamin D deficiency .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYGGHVSFMUHLH-UUSULHAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027560
Record name (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Falecalcitriol

CAS RN

83805-11-2
Record name Falecalcitriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83805-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Falecalcitriol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALECALCITRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Falecalcitriol
Reactant of Route 2
Falecalcitriol
Reactant of Route 3
Falecalcitriol
Reactant of Route 4
Falecalcitriol
Reactant of Route 5
Falecalcitriol
Reactant of Route 6
Falecalcitriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.